molecular formula C18H15F3N4O2 B11449128 6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

Cat. No.: B11449128
M. Wt: 376.3 g/mol
InChI Key: SZCZAJIYXYVUHF-UHFFFAOYSA-N
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Description

Introduction to 1,2,4-Triazin-5(4H)-One Derivatives in Modern Heterocyclic Chemistry

Structural Significance of 1,2,4-Triazin-5(4H)-One Core in Medicinal & Materials Science

The 1,2,4-triazin-5(4H)-one scaffold is a nitrogen-rich heterocycle characterized by a six-membered ring containing three nitrogen atoms and one ketone group. This structure confers exceptional versatility in molecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are critical for binding to biological targets. In medicinal chemistry, the core’s electron-deficient nature facilitates interactions with enzymes and receptors, making it a privileged scaffold for kinase inhibitors, antiviral agents, and anticancer compounds. For instance, triazinone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC~50~ values as low as 1.0 μM.

In materials science, the planar triazinone ring enhances thermal stability and optoelectronic properties. Its ability to form coordination complexes with metals has been exploited in catalytic systems and luminescent materials. The core’s synthetic flexibility allows for regioselective functionalization, enabling precise tuning of electronic and steric properties.

Table 1: Key Properties of 1,2,4-Triazin-5(4H)-one Derivatives

Property Impact on Bioactivity/Material Function Example Application
Electron deficiency Enhances binding to ATP pockets Kinase inhibition
Hydrogen-bonding capacity Stabilizes protein-ligand complexes Antiviral agents
Thermal stability Suitable for high-temperature processes Catalytic supports

Role of Methoxybenzyl & Trifluoromethylphenylamino Substituents in Bioactive Molecule Design

The methoxybenzyl and trifluoromethylphenylamino groups in this compound are engineered to address specific challenges in drug design, such as improving solubility, metabolic stability, and target affinity.

Methoxybenzyl Substituent

The 4-methoxybenzyl group introduces steric bulk and lipophilicity, which can enhance membrane permeability. The methoxy (-OCH~3~) group acts as an electron-donating substituent, modulating the electronic environment of the triazinone core. This modification has been shown to improve solubility in polar solvents while maintaining affinity for hydrophobic binding pockets. For example, similar methoxy-substituted triazinones exhibit increased bioavailability compared to their non-substituted analogs.

Trifluoromethylphenylamino Substituent

The 3-(trifluoromethyl)phenylamino group contributes electronegativity and metabolic resistance. The trifluoromethyl (-CF~3~) group is a strong electron-withdrawing moiety that stabilizes the molecule against oxidative degradation in vivo. Additionally, its hydrophobic character promotes interactions with aromatic residues in enzyme active sites. In studies of analogous compounds, the CF~3~ group has been linked to enhanced inhibitory potency against Fyn kinase, a target in neurodegenerative diseases.

Synthetic Considerations
The incorporation of these substituents typically involves multi-step reactions:

  • Methoxybenzyl Introduction : Achieved via nucleophilic substitution or Ullmann coupling, using 4-methoxybenzyl chloride as a reagent.
  • Trifluoromethylphenylamino Attachment : Often employs Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions, with 3-(trifluoromethyl)aniline as the amine source.

Comparative Analysis of Substituent Effects

Substituent Electronic Effect Biological Impact
4-Methoxybenzyl Electron-donating Enhances solubility and membrane permeation
3-Trifluoromethylphenylamino Electron-withdrawing Improves metabolic stability and target affinity

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H15F3N4O2/c1-27-14-7-5-11(6-8-14)9-15-16(26)23-17(25-24-15)22-13-4-2-3-12(10-13)18(19,20)21/h2-8,10H,9H2,1H3,(H2,22,23,25,26)

InChI Key

SZCZAJIYXYVUHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a triazine core substituted with a 4-methoxybenzyl group and a 3-(trifluoromethyl)phenyl amino group. The structural formula is critical for understanding its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antiviral Activity : A study indicated that triazine derivatives exhibit significant antiviral properties. Specifically, the compound showed promising results against the yellow fever virus (YFV), suggesting potential as an antiviral agent .
  • Anticancer Properties : Compounds in the triazine class have been linked to anticancer activity. The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes has been explored, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key observations include:

  • Substituent Effects : The methoxy group at the para position significantly influences the compound's lipophilicity and biological activity. Electron-donating groups tend to enhance activity against various targets .
  • Trifluoromethyl Influence : The trifluoromethyl group is known to increase metabolic stability and improve binding affinity to biological targets .

Case Studies and Research Findings

  • Antiviral Studies :
    • A recent investigation into new 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones demonstrated that modifications in substituents can lead to enhanced activity against YFV. The specific role of the methoxy and trifluoromethyl groups was emphasized as pivotal in achieving higher efficacy .
  • Cytotoxicity Assays :
    • In vitro studies revealed that compounds similar to 6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
  • Enzyme Inhibition :
    • Research indicated that certain derivatives showed dual inhibition of AChE and BChE with IC50 values ranging from 5 μM to 10 μM, demonstrating potential for treating Alzheimer's disease .

Data Summary Table

Biological ActivityObservationsReference
AntiviralSignificant activity against YFV
AnticancerLow micromolar IC50 values in cancer cells
Enzyme InhibitionDual inhibition of AChE and BChE

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated various pharmacological properties, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that triazine derivatives can exhibit significant antitumor activity. Studies have shown that compounds similar to 6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one can inhibit the proliferation of cancer cells through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the normal cell cycle, leading to reduced cell division.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in tumor cells.
  • Targeting Specific Enzymes : Some studies indicate inhibition of enzymes critical for tumor growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Triazine derivatives have shown promise in combating bacterial and fungal infections. The structure-activity relationship (SAR) studies indicate that modifications to the triazine core can enhance antimicrobial efficacy.

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor effects of various triazine derivatives, including 6-(4-methoxybenzyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one. The results indicated a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazine derivatives. The study utilized agar diffusion methods to assess the effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives exhibited potent activity, suggesting potential applications in treating infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight Key Properties
Target Compound 3-(3-Trifluoromethylphenyl)amino / 6-(4-methoxybenzyl) C19H16F3N4O2 382.35 Enhanced solubility (methoxy), metabolic stability (CF3)
3-((3-Fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one 3-(3-Fluorophenyl)amino / 6-(4-methylbenzyl) C17H15FN4O 310.33 Reduced hydrophilicity (methyl vs. methoxy)
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one 3-Phenyl / 6-Methyl C10H10N4O 202.21 Simpler structure; agricultural use (herbicide)
3-((2,5-Dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one 3-(2,5-Dimethoxyphenyl)amino / 6-(4-ethoxybenzyl) C20H22N4O4 382.40 Increased bulk (ethoxy, dimethoxy) may hinder bioavailability

Key Observations :

  • The methoxy group in the target compound improves water solubility compared to methyl or ethyl substituents .
  • Trifluoromethyl groups enhance lipophilicity and binding affinity relative to non-fluorinated analogs (e.g., 3-fluorophenyl in vs. phenyl in ).

Preparation Methods

Synthesis of the 1,2,4-Triazin-5-One Core

The triazinone core is typically synthesized via cyclocondensation of amidines with α-keto esters or via ring-closing metathesis. A microwave-assisted method reported for analogous 5,6-dihydro-5-azapurines demonstrates accelerated reaction kinetics, reducing synthesis time from 24 hours to 30 minutes under optimized conditions. For this compound, cyclization of N-substituted amidines with glyoxal derivatives in dimethylformamide (DMF) at 80°C yields the triazinone scaffold.

Introduction of the 4-Methoxybenzyl Group

Alkylation at the N6 position is achieved using 4-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. A polar aprotic solvent such as DMF ensures solubility, with reactions typically conducted at 60–80°C for 6–8 hours. Alternatives like 4-methoxybenzyl bromide show higher reactivity but require strict moisture control.

Table 1 : Optimization of Alkylation Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃80672
DMSONaH60868
THFCs₂CO₃701055

Amination with 3-(Trifluoromethyl)Aniline

Nucleophilic aromatic substitution (SNAr) at the C3 position of the triazinone is facilitated by the electron-deficient nature of the ring. Using 3-(trifluoromethyl)aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand enables efficient coupling. Alternatively, thermal amination at 120°C in toluene without catalysts achieves moderate yields (50–60%).

Convergent Synthesis via Multi-Component Reactions

A one-pot synthesis strategy assembles the triazinone ring while incorporating both substituents. This method involves:

  • Condensation of 4-methoxybenzylamine with ethyl glyoxalate to form an imine intermediate.

  • Cyclization with hydrazine derivatives to construct the triazinone ring.

  • Direct introduction of the 3-(trifluoromethyl)phenyl group via in situ amination.

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of related triazolotriazine derivatives. For example, irradiating at 150 W for 15 minutes achieves 85% conversion compared to 40% under conventional heating.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • ¹H NMR : Distinct signals for the 4-methoxybenzyl group (δ 3.80 ppm, singlet) and the trifluoromethyl group (δ 7.45–7.65 ppm, multiplet).

  • HRMS : Observed [M+H]⁺ at m/z 377.1214 (calculated 377.1218).

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Ensuring amination occurs exclusively at the C3 position. Using bulky ligands in palladium-catalyzed reactions suppresses undesired N1 substitution.

  • Stability of Intermediates : The 4-methoxybenzyl group is prone to oxidative degradation. Conducting reactions under inert atmosphere (N₂ or Ar) improves yields by 15–20%.

Industrial-Scale Adaptations

Patent WO2021255071A1 highlights scalable methods for analogous compounds, emphasizing continuous flow reactors for triazinone alkylation . This technology reduces reaction times to 2 hours and improves safety by minimizing exposure to hazardous reagents.

Q & A

Basic Question: What are the common synthetic routes for preparing this triazine derivative, and what critical reaction conditions must be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with triazine precursors. Key steps include:

  • Step 1: Formation of the triazine core via cyclization using reagents like cyanamide or thiourea derivatives under reflux conditions (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduction of the 4-methoxybenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as K₂CO₃ .
  • Step 3: Functionalization with the 3-(trifluoromethyl)phenylamino group using coupling agents like EDCI/HOBt in dichloromethane .
    Critical Conditions to Optimize:
  • Temperature control to prevent side reactions (e.g., hydrolysis of trifluoromethyl groups).
  • Solvent purity to avoid competing nucleophilic attacks.
  • Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purification via column chromatography .

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Answer:
Discrepancies in NMR data often arise from dynamic rotational isomerism or solvent effects. Methodological approaches include:

  • 2D NMR (COSY, HSQC): To assign proton-carbon correlations and distinguish overlapping signals caused by the triazine ring’s electron-deficient nature .
  • Variable Temperature NMR: To observe coalescence of split peaks, confirming conformational flexibility in the methoxybenzyl group .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR: To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, trifluoromethylphenyl signals at δ 7.1–7.6 ppm) .
  • IR Spectroscopy: To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • HRMS (ESI-TOF): For exact mass validation (expected [M+H]+ ~422.1452) .

Advanced Question: How do substituent variations (e.g., methoxy vs. methyl groups) impact bioactivity, and how can conflicting SAR data be reconciled?

Answer:

  • Methoxy Group: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in antitumor assays (IC₅₀ = 8.2 µM vs. 23.4 µM for methyl analogs) .
  • Trifluoromethyl Group: Introduces electron-withdrawing effects, stabilizing hydrogen bonds with target proteins (e.g., kinases) .
    Resolving SAR Conflicts:
  • Comparative IC₅₀ Studies: Test analogs under standardized conditions (e.g., pH 7.4, 37°C) to minimize assay variability .
  • Molecular Docking: Use X-ray crystallography data (if available) to model interactions with binding sites (e.g., ATP pockets in kinases) .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antiproliferative Assays: MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Enzyme Inhibition: Fluorescence-based kinase inhibition assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ kits .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Question: How can contradictory results in enzyme inhibition vs. cellular activity be analyzed?

Answer:
Discrepancies may arise from poor cell permeability or off-target effects. Strategies include:

  • Permeability Assays: Caco-2 monolayer models to assess passive diffusion/efflux ratios .
  • Proteomics Profiling: SILAC-based mass spectrometry to identify unintended protein targets .
  • Metabolite Tracking: LC-MS/MS to detect intracellular degradation products .

Basic Question: What computational tools aid in predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME or pkCSM to estimate LogP (~3.2), solubility (<10 µM), and CYP450 inhibition .
  • Molecular Dynamics (GROMACS): Simulate membrane permeation using lipid bilayer models .

Advanced Question: How can synthetic byproducts be minimized during scale-up?

Answer:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) .
  • DoE Optimization: Use Taguchi methods to balance variables (temperature, stoichiometry, mixing speed) .

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